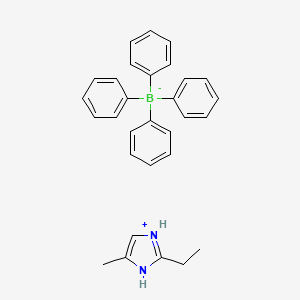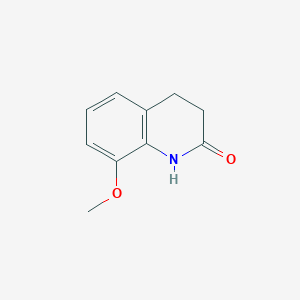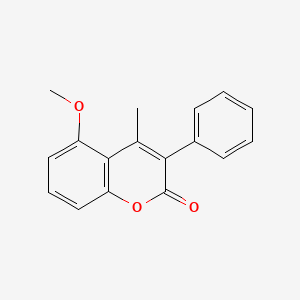
5-(甲硫基)-2,3-二氢-1,2,4-三嗪-3-酮
描述
The compound “5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one” is a derivative of the 1,2,4-triazin-3-one family . Compounds in this family often contain a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one” were not found, similar compounds have been synthesized using various methods. For instance, a one-pot three-component synthesis method was used for a related compound . Another method involved photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition .科学研究应用
还原和合成: 已经研究了 3-甲硫基-1,2,4-三嗪-5(4H)-酮在硼氢化钠作用下的还原,导致二氢三嗪酮的选择性生成。该过程受三嗪环上特定位置取代基的体积和电子效应的影响 (Sanemitsu 等人,1984).
核磁共振 (NMR) 分析: 碳-13 NMR 光谱已被用来识别 3-甲硫基-1,2,4-三嗪-5(2H)-酮的甲基化产物,证明了其在确定三嗪系列中甲基化位点的效用 (Jacobsen & Rose, 1985).
新型杂环系统: 研究导致了以前未知的杂环系统的合成,如 7-甲基-3-甲硫基-7,8-二氢[1,2,4]三唑并[3,4-f][1,2,4]三嗪,扩展了三唑及其相关化合物的范围 (Labanauskas 等人,2004).
衍生物的简便合成: 研究表明使用 4-氨基-3-肼基-6-甲基-1,2,4-三嗪-5(4H)-酮作为构建模块可以轻松合成各种三嗪酮衍生物。这种通用程序有可能扩展到各种杂环化合物 (Vahedi 等人,2010).
区域选择性合成和动力学研究: 通过热解和动力学研究进行三嗪的区域选择性合成,为生物活性三嗪及其衍生物的有效和清洁合成提供了见解 (Al-Etaibi 等人,2004).
晶体学和结构分析: 已确定特定三嗪衍生物的晶体结构,为它们的分子构象和相互作用提供了详细的见解,为结构化学领域做出了重大贡献 (Karczmarzyk 等人,2000).
作用机制
Target of Action
The primary target of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one is the enzyme 5’-methylthioadenosine phosphorylase (MTAP) . MTAP is involved in the salvage of S-adenosylmethionine (SAM) from 5’-methylthioadenosine (MTA), a toxic metabolite produced during polyamine biosynthesis . Changes in MTAP expression and increased polyamine levels have been implicated in cancer growth and development, making MTAP an attractive target for anti-cancer therapeutics .
Mode of Action
The compound’s interaction with its target, MTAP, leads to the inhibition of the enzyme . This inhibition results in the accumulation of MTA and a reduction of intracellular SAM pools . Since SAM is involved in the synthesis of various lipids, the compound is hypothesized to have profound effects on the lipidomic profile of treated cells .
Biochemical Pathways
The affected pathway is the methionine salvage pathway, also known as the MTA cycle . This pathway is universal to aerobic life and involves the conversion of MTA back into methionine . The inhibition of MTAP disrupts this pathway, leading to the accumulation of MTA and a reduction in SAM . This disruption can have downstream effects on various biochemical processes, including lipid synthesis .
Pharmacokinetics
It is known that the compound is moderately soluble in water but much more so in organic solvents . It is moderately persistent in soils and can persist for a long time in water under certain conditions .
Result of Action
The result of the compound’s action is a disruption in lipid homeostasis, which is associated with cell toxicity . The treatment with the compound causes a reduction in phosphatidylinositol (PI) and a preferential change in acyl chain specificity of PI lipid species . This aberrance in PI homeostasis also disrupts the phosphoinositide kinase/phosphatase network vital for cellular signaling mechanisms .
Action Environment
The action of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one can be influenced by various environmental factors. For instance, the compound’s volatility and solubility can affect its distribution in the environment and its availability to cells . Additionally, its persistence in soils and water can influence its long-term effects .
生化分析
Biochemical Properties
5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme methylthioadenosine phosphorylase, which is involved in the methionine salvage pathway . This interaction is crucial for the conversion of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one into other metabolites that participate in cellular processes. Additionally, the compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one can inhibit the proliferation of melanoma cells by affecting the phosphorylation of Akt and S6 ribosomal protein . This inhibition leads to the down-regulation of cyclin D1, which is essential for cell cycle progression .
Molecular Mechanism
At the molecular level, 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with methylthioadenosine phosphorylase is a prime example of its molecular mechanism . This interaction facilitates the conversion of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one into metabolites that are crucial for cellular functions. Additionally, the compound’s ability to inhibit certain enzymes can lead to alterations in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular functions, such as inhibiting tumor growth and modulating metabolic pathways . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one is involved in several metabolic pathways, including the methionine salvage pathway . This pathway is essential for the recycling of methionine, a crucial amino acid for protein synthesis and other cellular functions. The compound interacts with enzymes such as methylthioadenosine phosphorylase, which catalyzes the conversion of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one into metabolites that participate in various biochemical processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the plasma membrane through nonspecific nucleoside transport systems, allowing it to enter cells and exert its effects . Once inside the cell, 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one can interact with various biomolecules, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one may localize to the nucleus, where it can influence gene expression and other nuclear processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
5-methylsulfanyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-9-3-2-5-7-4(8)6-3/h2H,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTNJRSVGZIIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)

![1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3042254.png)







